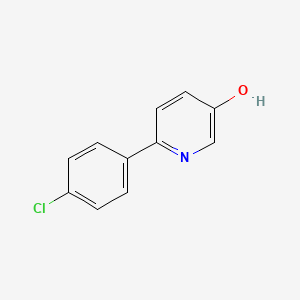

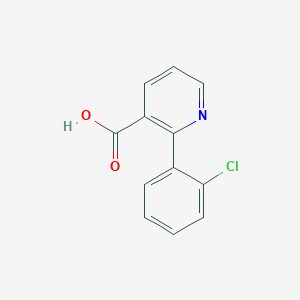

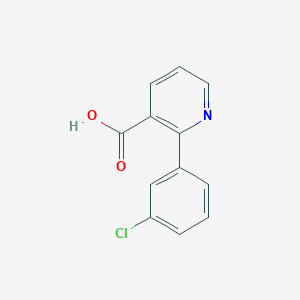

6-(4-Chlorophenyl)pyridin-3-ol

Overview

Description

Synthesis Analysis

There are several papers discussing the synthesis of compounds similar to “6-(4-Chlorophenyl)pyridin-3-ol”. For instance, one study describes the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity . Another paper discusses the synthesis of novel 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles .Molecular Structure Analysis

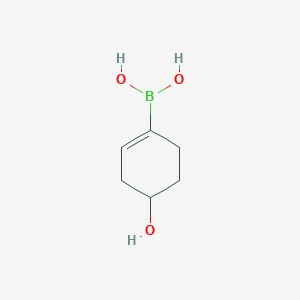

The molecular structure of “6-(4-Chlorophenyl)pyridin-3-ol” can be viewed interactively . The IUPAC Standard InChI is InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H, (H,6,7) .Chemical Reactions Analysis

Pyridinols, such as “6-(4-Chlorophenyl)pyridin-3-ol”, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .Scientific Research Applications

Molecular Structure and Antimicrobial Activity

6-(4-Chlorophenyl)pyridin-3-ol and its derivatives are the focus of research due to their promising molecular structure, which has been studied through spectroscopic, quantum chemical, topological, and molecular docking analyses. These compounds demonstrate significant antimicrobial activities, with molecular docking simulations highlighting their potential as antibacterial and antifungal agents. For example, the study of CPPPM molecule, which shares structural similarities with 6-(4-Chlorophenyl)pyridin-3-ol, shows notable antibacterial and antifungal effects, underscoring the antimicrobial potential of such compounds (Sivakumar et al., 2021).

Inhibitor Capacity Against SARS-CoV2

Research has also explored the inhibitor capacity of chlorophenyl pyridine derivatives against the main protease of SARS-CoV2, indicating their potential application in combating COVID-19. The synthesis and molecular docking studies of such compounds, including CCPEHP, have shown strong binding affinity to COVID-19's main protease, suggesting their utility in viral inhibition (Topal et al., 2021).

Optoelectronic Device Fabrications

The electronic and optical properties of 6-(4-Chlorophenyl)pyridin-3-ol derivatives have been assessed for their potential in optoelectronic device fabrication. Studies focusing on the electrooptic properties of these compounds reveal that they possess superior properties, such as high second and third harmonic generation values, making them suitable for use in optoelectronic devices (Shkir et al., 2018).

Corrosion Inhibition

The derivatives of 6-(4-Chlorophenyl)pyridin-3-ol have shown impressive performance as corrosion inhibitors for mild steel in acidic environments. This application is critical for protecting industrial infrastructure against corrosion, highlighting the compound's versatility beyond biomedical applications (Saady et al., 2021).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds, such as pyrazole-bearing compounds, have been shown to interact with their targets in a way that results in significant antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Result of Action

Related compounds have been shown to have significant antileishmanial and antimalarial activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(4-chlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJVPOWERRXXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692506 | |

| Record name | 6-(4-Chlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)pyridin-3-ol | |

CAS RN |

1226786-19-1 | |

| Record name | 6-(4-Chlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)

![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)

![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)

![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)